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For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.1 is a critical player in the excitability of neurons,

particularly fast-spiking inhibitory interneurons. Its dysfunction is linked to severe neurological

disorders, most notably Dravet syndrome, a catastrophic form of epilepsy. Restoring Nav1.1

function through selective activators presents a promising therapeutic strategy. The spider

venom peptide Hm1a has been a key tool in demonstrating the potential of this approach. This

guide provides a comparative analysis of Hm1a and alternative Nav1.1 activators, presenting

key performance data and detailed experimental protocols to inform preclinical research and

drug development.

Performance Comparison of Nav1.1 Activators
The following table summarizes the quantitative data for Hm1a and its alternatives. Potency is

primarily reported as the half-maximal effective concentration (EC50), representing the

concentration of the compound that elicits 50% of its maximal effect. Selectivity is indicated by

comparing the potency at Nav1.1 to other Nav channel subtypes.
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Compound Name Compound Type
Nav1.1 Potency
(EC50)

Selectivity Profile
(EC50 in nM,
unless otherwise
specified)

Hm1a
Peptide (Spider

Venom)
~38 nM

Selective over Nav1.2

(~236 nM), Nav1.3

(~220 nM), and no

significant effect on

Nav1.4, Nav1.5,

Nav1.6, Nav1.7, and

Nav1.8 at

concentrations up to 1

µM.

Hm1b (rHm1b)
Peptide (Spider

Venom)
~12 nM

Potent agonist of

Nav1.1 and Nav1.3

(~12 nM for both).

AA43279 Small Molecule

Concentration-

dependent increase in

Nav1.1 current.

Specific EC50 for

potentiation not

available.

Exhibits reasonable

selectivity against

Nav1.2, Nav1.4,

Nav1.5, Nav1.6, and

Nav1.7.

BI-7150 Small Molecule

EC150 for increasing

ion throughput over

50ms. Direct EC50 for

peak current

potentiation not

available.

≥1,000-fold selectivity

for 42 out of 44

targets tested.

Nav1.1 activator 1

(compound 4)
Small Molecule

Increases decay time

constant of Nav1.1

currents at 0.03 µM.

Specific EC50 for

potentiation not

available.

Significant selectivity

against Nav1.2,

Nav1.5, and Nav1.6.
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Signaling Pathway and Experimental Workflow
The activation of Nav1.1 by these compounds generally involves the modulation of channel

gating, leading to an increase in sodium influx and enhanced neuronal excitability. The primary

mechanism for peptide toxins like Hm1a and Hm1b is the inhibition of voltage-sensor domain

movement, which impedes channel inactivation. Small molecule activators may employ

different allosteric mechanisms to achieve a similar outcome.
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Caption: Signaling pathway of Nav1.1 activation by various compounds.

The following diagram illustrates a typical experimental workflow for characterizing Nav1.1

activators using whole-cell patch-clamp electrophysiology.
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Caption: Experimental workflow for characterizing Nav1.1 activators.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.1
Activator Characterization
This protocol is a generalized procedure based on common practices for characterizing Nav

channel modulators. Specific parameters may need to be optimized for different cell lines and
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recording systems.

1. Cell Preparation:

HEK293 cells stably expressing the human Nav1.1 channel (hNav1.1) are cultured in

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum,

1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2

incubator.

Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours before

recording.

2. Solutions:

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2

with CsOH and osmolarity to ~300 mOsm with sucrose.

3. Electrophysiological Recording:

Coverslips with adherent cells are transferred to a recording chamber on the stage of an

inverted microscope and continuously perfused with the external solution at room

temperature.

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when

filled with the internal solution.

A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The

membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

Cells are voltage-clamped at a holding potential of -120 mV using an appropriate patch-

clamp amplifier.

Series resistance is compensated by at least 80% to minimize voltage errors.

4. Voltage Protocol for Activation:
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To elicit Nav1.1 currents, cells are depolarized to various test potentials (e.g., from -80 mV to

+60 mV in 5 or 10 mV increments) for a duration of 50-100 ms from the holding potential of

-120 mV.

A recovery interval of 5-10 seconds at the holding potential is applied between test pulses.

5. Compound Application and Data Analysis:

Baseline currents are recorded in the external solution.

The test compound is then perfused into the recording chamber at various concentrations.

The effect of the compound on the peak inward current and the decay kinetics is measured

at each concentration.

The concentration-response curve for the potentiation of the peak current is fitted with a Hill

equation to determine the EC50 value.

To assess selectivity, the same protocol is applied to cells expressing other Nav channel

subtypes.

This guide provides a foundational comparison of emerging alternatives to Hm1a for the

activation of Nav1.1. The provided data and protocols are intended to facilitate further research

into the therapeutic potential of targeting this crucial ion channel. As the field evolves, the

development of highly potent and selective small molecule activators with favorable

pharmacokinetic properties will be critical for translating the promise of Nav1.1 activation into

clinical reality.

To cite this document: BenchChem. [A Comparative Guide to Nav1.1 Activators: Beyond
Hm1a]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1573952#alternative-compounds-to-hm1a-for-
activating-nav1-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1573952?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

